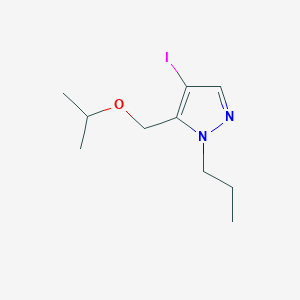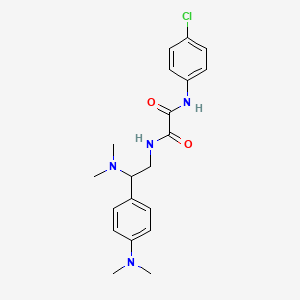
N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research on related compounds has demonstrated advanced synthesis techniques. For example, a study detailed the DFT and TD-DFT/PCM calculations on molecular structures similar to our compound of interest, highlighting the synthesis and characterization of related dyes, which could provide insights into potential synthesis pathways for our compound (Wazzan, Al-Qurashi, & Faidallah, 2016). Another study described the synthesis of diorganotin bromides, showcasing methods that could be relevant for synthesizing compounds with similar functional groups (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Molecular Structure Analysis
The molecular structure has been explored through various techniques such as X-ray diffraction and spectroscopic analyses. For example, research on closely related compounds used single crystal X-ray structure analysis to reveal polymorphisms, which could provide a framework for analyzing the structure of our compound of interest (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Chemical Reactions and Properties
Studies on related chemical structures have uncovered a variety of chemical reactions and properties. For instance, the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor involved compounds with similar functional groups, shedding light on potential chemical behaviors and reactivity patterns (Croston et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds have been characterized using spectroscopic and diffractometric techniques, providing a basis for understanding the physical characteristics of "N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide" (Vogt, Williams, Johnson, & Copley, 2013).
Wissenschaftliche Forschungsanwendungen
Discovery of Nonpeptidic Agonists
The compound, while not directly mentioned, is related to research on the discovery of nonpeptidic agonists for receptors. Specifically, one study highlighted the identification of a nonpeptidic agonist of the urotensin-II receptor, which is crucial for pharmacological research tools and potential drug leads. This receptor plays a significant role in various physiological processes, and the development of nonpeptidic agonists opens new avenues for therapeutic applications (G. Croston et al., 2002).
Synthesis and Ligand Exchange
Another area of application involves the synthesis of ortho-palladated complexes through ligand exchange reactions, starting from aryl oximes and cyclopalladated complexes. This methodology is significant for the development of coordination chemistry and has potential applications in catalysis and material science (A. Ryabov et al., 1992).
Ring Cleavage Reactions
Research has also been conducted on the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, showcasing the compound's relevance in synthetic organic chemistry. These reactions lead to the formation of various products, illustrating the compound's versatility in synthetic transformations (T. Kinoshita et al., 1989).
Functionalization in Polymer Chemistry
The compound is pertinent in polymer chemistry, particularly in the synthesis and functionalization of polymers. For instance, a study described the synthesis of terminally functionalized polymers with aromatic tertiary amine groups, highlighting the compound's utility in the development of new polymeric materials with specific end-group functionalities (Jungahn Kim et al., 1998).
Insecticidal Activity Modifications
The compound's framework is involved in modifications for insecticidal activity. A study demonstrated the synthesis and activity of derivatives with methylene group modifications, emphasizing its potential in creating more effective and selective insecticides (J. Samaritoni et al., 1999).
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCFWAHPHHIFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

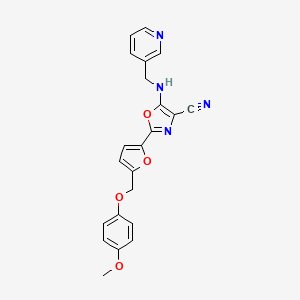
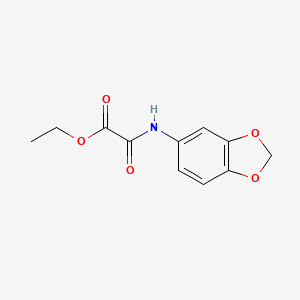
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
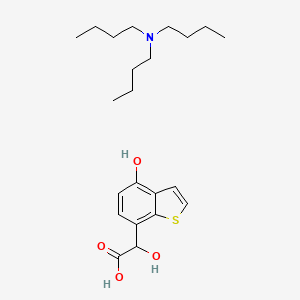
![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
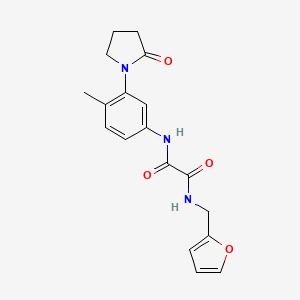
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

